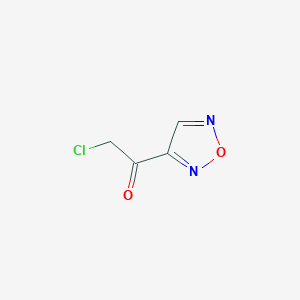
2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one is a chemical compound with the molecular formula C4H3ClN2O2 and a molecular weight of 146.53 . It is a member of the oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one includes a five-membered oxadiazole ring, which contains an oxygen atom and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Physical And Chemical Properties Analysis
The predicted boiling point of 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one is 239.5±38.0 °C, and its predicted density is 1.442±0.06 g/cm3 . The predicted pKa value is -3.95±0.30 .Aplicaciones Científicas De Investigación
Synthetic Methods and Chemical Properties
Synthesis of Oxadiazole Derivatives : Oxadiazoles, including structures related to 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one, are crucial in organic synthesis. They are synthesized for their unique chemical behaviors and applications in further chemical transformations. For example, the reaction of oxadiazole derivatives with various agents can lead to the formation of compounds with significant biological activities (Zhu et al., 2015).
Eco-friendly Synthetic Protocols : Research has been directed towards developing greener and more sustainable methods for synthesizing oxadiazole derivatives, leveraging water as a solvent and avoiding the use of harmful catalysts, thereby minimizing environmental impact (Zhu et al., 2015).
Pharmacological Research
Anticancer Potential : Oxadiazole derivatives have been studied for their anticancer properties. Specific compounds have shown the ability to induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. The mechanism involves cell cycle arrest and induction of apoptosis, indicating the therapeutic potential of these compounds against breast and colorectal cancers (Zhang et al., 2005).
Antimicrobial Activity : Synthesized oxadiazole compounds have demonstrated significant antimicrobial properties. Studies have reported their efficacy against bacterial strains like S. aureus and P. aeruginosa, suggesting their potential application in developing new antimicrobial agents (Fuloria et al., 2009).
Materials Science
Luminescent Properties : Oxadiazole derivatives have been explored for their photoluminescent properties, making them suitable for applications in optoelectronic devices. Their ability to exhibit strong blue fluorescence under certain conditions is particularly valued in the development of display technologies and fluorescent markers (Han et al., 2010).
Liquid Crystals and Mesogens : The structural versatility of oxadiazole derivatives allows for their use in creating new liquid crystalline materials. These materials display unique mesomorphic behaviors, applicable in advanced displays, sensor technologies, and smart materials (Han et al., 2010).
Propiedades
IUPAC Name |
2-chloro-1-(1,2,5-oxadiazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-1-4(8)3-2-6-9-7-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCCGNHRVQMSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NON=C1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B1430671.png)

![[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430674.png)



![(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1430678.png)
![4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine](/img/structure/B1430680.png)
![2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1430681.png)